
3'-Aminobenzanilide
Overview
Description
3'-Aminobenzanilide (CAS 16091-26-2), also known as m-aminobenzanilide or N-(3-aminophenyl)benzamide, is a benzanilide derivative with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It is characterized by an amino group (-NH₂) at the meta position of the aniline ring (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry research, particularly in the development of dyes, polymers, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Aminobenzanilide can be synthesized through several methods. One common approach involves the reaction of benzamide with 3-bromoaniline under specific conditions . Another method includes the condensation of carboxylic acids with amines, although this strategy may face limitations such as poor availability of starting materials and low yields .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Aminobenzanilide often involves the use of catalysts to enhance the reaction efficiency. For example, the regioselective C-H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts has been studied, demonstrating excellent regioselectivity and high yields .
Chemical Reactions Analysis
Types of Reactions: 3’-Aminobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group in 3’-Aminobenzanilide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
3'-Aminobenzanilide serves as a starting material in the synthesis of various compounds. It is particularly notable for its role in producing bioactive molecules and other derivatives that are essential for further chemical research.
Research indicates that this compound exhibits significant biological activity, particularly in the context of anticonvulsant properties. A study evaluated a series of 2- and 3-aminobenzanilides derived from ring-alkylated anilines for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The findings highlighted that the derivative from 2,6-dimethylaniline demonstrated potent anticonvulsant effects with an ED50 of 13.48 mg/kg and a protective index comparable to established drugs like phenobarbital and phenytoin .
Medicine
In pharmaceutical development, this compound is utilized in synthesizing compounds with therapeutic potential. Its derivatives have been explored for their efficacy in treating neurological disorders due to their anticonvulsant properties.
Industrial Applications
Beyond its research applications, this compound is also used in the production of rubber and other industrial materials. Its chemical properties make it suitable for various applications in material science.
Case Studies
Case Study 1: Anticonvulsant Activity Evaluation
A study focused on the anticonvulsant effects of various aminobenzanilides found that structural modifications significantly influence their potency. The most effective compound was identified as having a specific substituent pattern that enhanced its protective effects against seizures .
Case Study 2: Synthesis of Novel Bioactive Compounds
Research into the synthesis of new derivatives from this compound has led to the discovery of compounds with promising biological activities. For instance, derivatives have been shown to interact favorably with neurological pathways, indicating potential for therapeutic use .
Mechanism of Action
The mechanism of action of 3’-Aminobenzanilide involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo regioselective C-H hydroxylation, which is controlled by both steric and electronic factors . The steric effects determine the regioselective outcomes in Ru-catalyzed reactions, while electronic effects are dominant in Pd-catalyzed reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers of Aminobenzanilides
The positional isomerism of the amino group on the aniline ring significantly influences the physicochemical and biological properties of benzanilides. Below is a comparative analysis of 3'-aminobenzanilide with its structural isomers:
Key Observations :
- Synthesis: this compound is synthesized via condensation of substituted benzaldehydes with hydrazide intermediates , while 4'-aminobenzanilide derivatives are often prepared through nucleophilic substitution or palladium-catalyzed coupling .
- Solubility and Reactivity: The meta position of the amino group in this compound reduces steric hindrance compared to ortho isomers, enhancing its reactivity in electrophilic substitution reactions .
Comparison with Non-Benzanilide Analogues
3-Aminobenzamide (CAS 3544-24-9)
- Structure: Lacks the aniline ring; instead, the amino group is directly attached to the benzamide core.
- Molecular Weight : 136.2 g/mol .
- Applications: Acts as a poly(ADP-ribose) polymerase (PARP) inhibitor in cancer research, unlike this compound, which is primarily a synthetic intermediate .
4-Aminobenzoic Acid (CAS 99-05-8)
- Structure: A carboxylic acid derivative with an amino group at the para position.
- Applications: Used in dye synthesis and UV absorption, contrasting with this compound’s role in polymer chemistry .
Research and Industrial Relevance
- Pharmaceuticals: this compound is a precursor in antimalarial and anticancer drug synthesis due to its stable aromatic backbone .
- Limitations : The ortho and para isomers are less explored industrially due to lower reactivity and synthetic challenges .
Biological Activity
3'-Aminobenzanilide is an organic compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (C₁₃H₁₂N₂O) consists of a benzene ring substituted with an amino group and an anilide moiety. The positioning of the amino group in the meta position relative to the anilide nitrogen influences its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticonvulsant Activity : It has been shown to possess significant anticonvulsant properties. A study demonstrated that derivatives of this compound, particularly those derived from 2,6-dimethylaniline, exhibited potent protection against seizures induced by maximal electroshock (MES) in mice. The most effective compound had an ED50 of 13.48 mg/kg and a protective index of 21.11, comparable to established anticonvulsants such as phenobarbital and phenytoin .
- Antiproliferative Effects : this compound has demonstrated antiproliferative activity in various carcinoma cell lines. It inhibits cell growth and colony formation, leading to morphological changes indicative of differentiation. This effect is reversible and linked to its interaction with cytoskeletal elements.
- DNA Repair Mechanism : The compound stimulates DNA repair processes in human lymphocytes, enhancing the rejoining of strand breaks and unscheduled DNA synthesis. This suggests a role in cellular resistance to genotoxic stress.
- Antimicrobial Properties : Some studies have reported antimicrobial effects, indicating potential applications in treating infections.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Inhibition of PARP : The compound inhibits poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and apoptosis regulation.
- Cytoskeletal Interference : Its ability to interfere with cytoskeletal functions contributes to both its antiproliferative effects and its modulation of immune responses.
- Induction of Biotransformation Enzymes : It induces enzymes like cytochrome P450 1A1 and NAD(P)H:quinone oxidoreductase (NQO1), which could enhance its genotoxic potential when metabolized.
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a comparative study, various derivatives of this compound were evaluated for their anticonvulsant efficacy against MES-induced seizures in mice. The derivative from 2,6-dimethylaniline was identified as the most potent, demonstrating a significant protective index compared to traditional anticonvulsants .
Case Study 2: Antiproliferative Mechanism
Research conducted on the antiproliferative effects of this compound revealed that it induces morphological changes in cancer cells consistent with differentiation. The study highlighted the compound's ability to disrupt cytoskeletal integrity, leading to inhibited cell division.
Q & A
Q. Basic: What are the established synthetic routes for 3'-Aminobenzanilide, and what purity benchmarks are critical?
Answer:
this compound (CAS: 16091-26-2) is synthesized via nucleophilic substitution or condensation reactions. A common method involves coupling 3-aminobenzoic acid derivatives with aniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is essential. Purity benchmarks include:
- HPLC analysis : Retention time consistency (≥95% purity) .
- Melting point verification : Literature values (e.g., 115–116°C for related benzanilides) should align with experimental results .
- Spectroscopic validation : NMR (¹H/¹³C) for amine (-NH₂) and amide (-CONH-) group confirmation .
Q. Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
- NMR spectroscopy :
- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (aromatic C=C) .
- HPLC/MS : Retention time matching reference standards and molecular ion peak [M+H]⁺ at m/z 213.1 (calculated for C₁₃H₁₂N₂O) .
Q. Advanced: How do structural modifications of this compound influence its inhibitory activity against HDAC isoforms?
Answer:
this compound derivatives act as histone deacetylase (HDAC) inhibitors, particularly targeting HDAC6/7. Key modifications include:
- Substitution at the benzene ring : Electron-withdrawing groups (e.g., -NO₂) enhance binding to zinc in HDAC active sites, improving IC₅₀ values .
- Amide linker flexibility : Rigid linkers (e.g., biphenyl) reduce entropy loss upon binding, increasing selectivity for HDAC8 over HDAC1 .
- Pharmacokinetic optimization : Methylation of the amine group improves blood-brain barrier permeability in neuroblastoma models .
Methodology: Use in vitro HDAC activity assays (fluorometric substrates) and docking simulations (PDB: 4CXZ for HDAC8) to validate modifications .
Q. Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies in IC₅₀ values or cellular efficacy often arise from:
- Assay variability : Standardize protocols (e.g., HDAC-Glo vs. fluorescence-based assays) and control for buffer pH (affects zinc coordination) .
- Cellular context : Account for differential HDAC isoform expression (e.g., HDAC6 overexpression in cancer vs. normal cells) using RNA-seq or CRISPR screens .
- Data normalization : Use reference inhibitors (e.g., trichostatin A for pan-HDAC inhibition) and report results as fold-change relative to controls .
Q. Advanced: How can computational modeling guide the design of this compound analogs with improved selectivity?
Answer:
- Molecular docking : Use HDAC isoform crystal structures (e.g., HDAC6: PDB 5EDU) to predict binding affinities. Focus on hydrophobic pocket interactions (e.g., Phe-583 and Leu-749) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize analogs .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 inhibition risks .
Q. Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
Properties
IUPAC Name |
N-(3-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCTHNJIWUUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066009 | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16091-26-2 | |
Record name | N-(3-Aminophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16091-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-aminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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